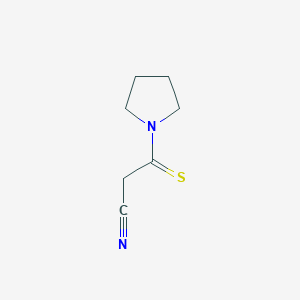
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile is an organic compound that features a pyrrolidine ring attached to a thioxopropanenitrile moiety
Preparation Methods
The synthesis of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile typically involves the reaction of pyrrolidine with a suitable thioxopropanenitrile precursor. One common method involves the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated thioxopropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its target, while the thioxopropanenitrile moiety can participate in various chemical interactions.
Comparison with Similar Compounds
3-(Pyrrolidin-1-yl)-3-thioxopropanenitrile can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound also contains a pyrrolidine ring but differs in its functional groups, leading to different chemical properties and applications.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities and synthetic applications.
Pyrrolidin-1-yl)benzonitrile: This compound features a pyrrolidine ring attached to a benzonitrile moiety, used in different medicinal chemistry applications.
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrrolidine scaffold in chemical research.
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-3-sulfanylidenepropanenitrile |
InChI |
InChI=1S/C7H10N2S/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2 |
InChI Key |
IAHZKTFJVMERAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)

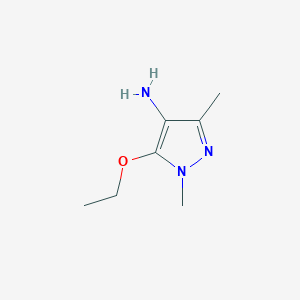
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
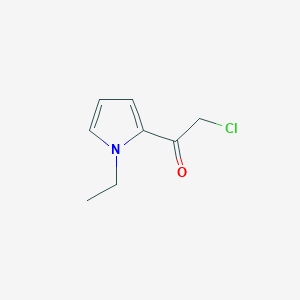
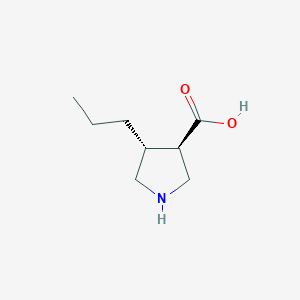
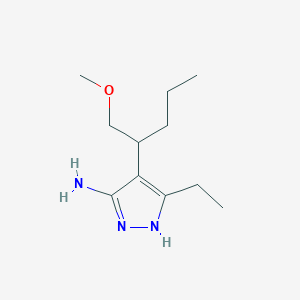
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
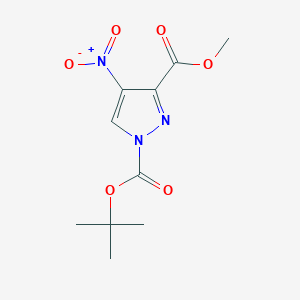

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
